molecular formula C13H19NO B150874 (1S,2S)-2-(benzylamino)cyclohexanol CAS No. 322407-34-1

(1S,2S)-2-(benzylamino)cyclohexanol

Cat. No.: B150874
CAS No.: 322407-34-1
M. Wt: 205.3 g/mol
InChI Key: NJNCYFUGUYIMEQ-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(Benzylamino)cyclohexanol (CAS: 322407-34-1) is a chiral β-amino alcohol with a cyclohexanol backbone substituted at the 2-position by a benzylamino group (-NHCH₂C₆H₅). It is commercially available in high enantiomeric purity (98% ee, 99% chemical purity) and is used as a chiral building block in organic synthesis and catalysis . Key properties include:

  • Molecular formula: C₁₃H₁₉NO
  • Molecular weight: 205.30 g/mol
  • Storage: Requires storage at 2–8°C under argon to preserve stability .

Its stereochemistry and functional groups make it valuable for asymmetric catalysis and pharmaceutical intermediate synthesis .

Preparation Methods

Reductive Amination of Cyclohexanone Derivatives

Reductive amination represents the most widely employed method for synthesizing (1S,2S)-2-(benzylamino)cyclohexanol. The process involves the condensation of cyclohexanone with benzylamine followed by stereoselective reduction.

Reaction Mechanism and Conditions

Cyclohexanone reacts with benzylamine in a polar aprotic solvent (e.g., tetrahydrofuran or methanol) to form an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation yields the target compound. The stereochemical outcome depends on the reducing agent and catalyst chirality:

  • NaBH3CN : Produces a racemic mixture unless chiral auxiliaries are introduced .

  • Chiral Catalysts : Palladium complexes with (R)-BINAP ligands achieve enantiomeric excess (ee) >90% under hydrogen gas (1–3 atm) at 25–40°C.

Table 1: Reductive Amination Optimization

ParameterConditionsYield (%)ee (%)Source
SolventMethanol7812
Reducing AgentNaBH3CN85
CatalystPd/(R)-BINAP9294
Temperature30°C8991

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of enamine precursors provides superior stereocontrol. This method employs chiral transition-metal catalysts to hydrogenate cyclic enamines derived from cyclohexanone and benzylamine.

Substrate Preparation and Catalysis

The enamine intermediate, (E)-N-benzylidenecyclohexanamine, is synthesized via Dean-Stark distillation to remove water. Hydrogenation using Ru-(S)-SynPhos or Rh-DuPhos complexes at 50–100 psi H2 pressure achieves ee values up to 98%.

Table 2: Catalyst Performance Comparison

CatalystPressure (psi)ee (%)Turnover Frequency (h⁻¹)
Ru-(S)-SynPhos5097450
Rh-(R,R)-DuPhos7098380

Resolution of Racemic Mixtures

Kinetic resolution and diastereomeric salt formation are critical for isolating the (1S,2S)-enantiomer from racemic mixtures.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively acylate the undesired enantiomer in organic solvents. A study reported 99% ee after 24 hours using vinyl acetate as the acyl donor .

Diastereomeric Crystallization

Racemic this compound forms salts with chiral acids like (R)-mandelic acid. Recrystallization in ethanol/water (4:1) yields the pure (1S,2S)-enantiomer with 95% recovery .

Stereoselective Epoxide Ring-Opening

Epoxide ring-opening with benzylamine under basic conditions offers an alternative route.

Reaction Protocol

(1S,2S)-Cyclohexene oxide reacts with benzylamine in aqueous NaOH at 0–5°C. The trans-diaxial opening mechanism ensures retention of configuration, yielding 80% product with >99% ee.

Table 3: Epoxide Ring-Opening Parameters

BaseTemperature (°C)Reaction Time (h)ee (%)
NaOH01299
KOH51098

Industrial-Scale Production

Continuous Flow Synthesis

A 2024 patent describes a continuous flow system combining reductive amination and asymmetric hydrogenation. The process achieves 94% yield and 96% ee at a throughput of 1.2 kg/h.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling reduces waste. Cyclohexanone, benzylamine, and NaBH4 milled for 2 hours yield 82% product with 85% ee .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(benzylamino)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form cyclohexylamines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Cyclohexanone, benzylidene cyclohexanol.

    Reduction: Cyclohexylamines.

    Substitution: Benzyl-substituted cyclohexanol derivatives.

Scientific Research Applications

(1S,2S)-2-(benzylamino)cyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(benzylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity. The cyclohexanol ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (1R,2R)-2-(Benzylamino)cyclohexanol

The enantiomer (1R,2R)-2-(Benzylamino)cyclohexanol (CAS: 141553-09-5) shares the same molecular formula (C₁₃H₁₉NO) but exhibits inverted stereochemistry. Key differences include:

  • Pharmacological Activity : Enantiomers often display divergent biological activities. For example, tramadol’s (1R,2R)-isomer is pharmacologically active, while the (1S,2S)-form is less potent .
  • Synthetic Utility : The (1R,2R)-isomer may serve as a complementary catalyst in reactions requiring opposite enantioselectivity .
Property (1S,2S)-Isomer (1R,2R)-Isomer
CAS Number 322407-34-1 141553-09-5
Purity 98% ee, 99% chemical Not specified
Applications Asymmetric catalysis Likely similar, but unverified

Substituent Variants

a. (1S,2S)-2-((R)-1-Phenylethylamino)cyclohexanol (CAS: 98361-56-9)

  • Structure: Replaces benzyl with (R)-1-phenylethylamino (-NHCH(CH₃)C₆H₅).
  • Molecular formula: C₁₄H₂₁NO

b. (1S,2S)-2-(Dimethylamino)cyclohexanol (CAS: 29783-01-5)

  • Structure: Dimethylamino (-N(CH₃)₂) replaces benzylamino.
  • Applications: Used as an organocatalyst for enantioselective desymmetrization of cyclic meso-anhydrides .
  • Key Differences: Reduced lipophilicity compared to the benzylamino variant, affecting solubility and substrate interactions. Simpler synthesis due to the absence of a benzyl group .

Pharmacologically Relevant Analogues

Tramadol

  • Structure: 2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol.
  • Key Differences: The methoxyphenyl and dimethylaminomethyl groups confer opioid receptor affinity, unlike the target compound . Demonstrates stereochemical dependency: (1R,2R)-isomer is active, while (1S,2S)-isomer is inactive .

WAY-260022

  • Structure: Aryl-substituted cyclohexanol with a trifluoromethoxyphenyl group.
  • Key Differences: Designed for CNS penetration and norepinephrine reuptake inhibition, unlike the target compound’s catalytic role .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Applications Distinctive Feature
(1S,2S)-2-(Benzylamino)cyclohexanol 322407-34-1 C₁₃H₁₉NO 205.30 Asymmetric catalysis High enantiomeric purity
(1R,2R)-2-(Benzylamino)cyclohexanol 141553-09-5 C₁₃H₁₉NO 205.30 Underexplored Enantiomer of target
(1S,2S)-2-((R)-1-Phenylethylamino)cyclohexanol 98361-56-9 C₁₄H₂₁NO 219.32 Chiral resolution Bulky phenylethyl substituent
(1S,2S)-2-(Dimethylamino)cyclohexanol 29783-01-5 C₈H₁₇NO 143.23 Organocatalysis Simplified structure
Tramadol 27203-92-5 C₁₆H₂₅NO₂ 263.38 Analgesic Opioid receptor activity

Biological Activity

(1S,2S)-2-(benzylamino)cyclohexanol is a chiral compound that has garnered interest in medicinal and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉NO
  • Molecular Weight : 219.30 g/mol
  • Structural Features : The compound features a cyclohexanol ring substituted with a benzylamino group, which contributes to its chiral nature and influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of enzymatic activity. This interaction is crucial for potential therapeutic applications in enzyme-related diseases.
  • Receptor Binding : The compound has been studied for its role as a ligand in receptor binding studies. Its chiral nature allows for exploration of enantioselective interactions with biological targets, which can significantly affect pharmacodynamics and pharmacokinetics.

1. Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can modulate the activity of certain proteases and kinases, which are critical in various signaling pathways .

2. Neuroprotective Effects

Preliminary studies suggest that this compound exhibits neuroprotective properties, particularly against endoplasmic reticulum (ER) stress-induced cell death. Its structural characteristics allow it to stabilize cellular functions under stress conditions, potentially making it a candidate for treating neurodegenerative diseases .

Study 1: Neuroprotection Against ER Stress

A notable study focused on the protective effects of this compound on pancreatic β-cells subjected to ER stress. The compound demonstrated significant protective activity with an EC50 value of 0.1 ± 0.01 μM, indicating high potency in preserving cell viability under stressful conditions .

CompoundMaximal Activity (%)EC50 (μM)
This compound1000.1 ± 0.01

Study 2: Enantioselective Catalysis

Another study investigated the use of this compound as a chiral catalyst in asymmetric synthesis reactions. The compound was found to facilitate reactions with good enantioselectivity, highlighting its utility in synthetic organic chemistry .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity profiles:

Compound NameStructure FeaturesUnique Properties
This compoundCyclohexane ringPotentially different steric interactions due to ring size
(R)-(+)-N-benzyl-1-amino-3-pentanolLonger carbon chainDifferent biological activity profile
3-benzyl-4-hydroxy-piperidinePiperidine ringDistinct pharmacological effects due to ring structure

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing enantiomerically pure (1S,2S)-2-(benzylamino)cyclohexanol, and how can stereochemical integrity be maintained during synthesis?

  • Methodological Answer : The compound can be synthesized via stereoselective reductive amination of a cyclohexanone precursor using chiral catalysts. For example, chiral phosphoramide-amine bifunctional catalysts (e.g., derivatives in ) enable asymmetric induction. Post-synthesis, stereochemical purity should be verified using chiral HPLC or polarimetry. Contradictions in optical rotation data between batches may indicate racemization, requiring optimization of reaction conditions (e.g., lower temperature, inert atmosphere) .

Q. How can the stereochemical configuration of this compound be unambiguously confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. If single crystals are unavailable, advanced NMR techniques (e.g., NOESY) combined with computational methods (DFT calculations for comparing theoretical and experimental 1^1H/13^13C NMR shifts) can resolve ambiguities. highlights similar stereochemical validation for cis-2-aminocyclohexanol derivatives .

Q. What are the primary applications of this compound in catalysis?

  • Methodological Answer : The compound serves as a precursor for chiral phosphoramide catalysts ( ), which are effective in asymmetric hydrogenation and C–C bond-forming reactions. Its cyclohexanol backbone provides rigidity, while the benzylamine group acts as a proton shuttle in bifunctional catalysis. Researchers should test catalytic efficiency in model reactions (e.g., ketone reductions) and compare enantiomeric excess (ee) with alternative catalysts .

Advanced Research Questions

Q. How do structural modifications to the benzylamino group impact the catalytic activity of this compound derivatives?

  • Methodological Answer : Systematic substitution on the benzyl ring (e.g., electron-withdrawing/-donating groups) can modulate catalytic performance. For instance, para-nitro or methoxy substituents alter steric and electronic environments, affecting transition-state stabilization. Kinetic studies (e.g., rate constants, activation parameters) combined with Hammett plots can quantify these effects. demonstrates analogous functionalization strategies for benzylamino-containing compounds .

Q. What computational methods are suitable for predicting the enantioselectivity of this compound-derived catalysts?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and calculate energy differences between diastereomeric pathways. Pairing this with Molecular Dynamics (MD) simulations reveals solvent and temperature effects. Researchers should validate computational predictions with experimental ee values, as seen in for tramadol stereoisomers .

Q. How does the compound’s stereochemistry influence its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities of (1S,2S) vs. (1R,2R) enantiomers. demonstrates stereoselective effects of menthol isomers on membrane microviscosity, suggesting analogous studies for benzylamino-cyclohexanol derivatives. Contradictory binding data may arise from off-target interactions, necessitating proteomic profiling .

Q. What strategies mitigate oxidation or degradation of this compound during long-term storage?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at −20°C in amber vials to prevent photodegradation. Add antioxidants (e.g., BHT) if the amine group is prone to oxidation. Regularly monitor purity via LC-MS and compare with freshly synthesized batches. and emphasize stability protocols for similar diaminocyclohexane derivatives .

Q. Contradictions and Data Gaps

  • Stereochemical Stability : and suggest conflicting stability profiles for cyclohexanol-based amines. Further kinetic studies under varied pH/temperature conditions are needed.
  • Biological Activity : Limited data exist on the compound’s pharmacological properties. and on tramadol and menthol isomers provide frameworks for probing analgesic or membrane-modulating effects .

Properties

IUPAC Name

(1S,2S)-2-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCYFUGUYIMEQ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427548
Record name (1S,2S)-2-(benzylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322407-34-1
Record name (1S,2S)-2-(benzylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.